7-methoxy-5H-pyrido[4,3-b]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-methoxy-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-7,14H,1H3 |
InChI Key |
UITTVIWEVMGHNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CN=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methoxy 5h Pyrido 4,3 B Indole and Its Precursors
Established Synthetic Routes to the Pyrido[4,3-b]indole Core
The construction of the tetracyclic pyrido[4,3-b]indole system, also known as a γ-carboline, is a key challenge in the synthesis of this class of compounds. Over the years, several reliable methods have been established.
Fischer Indole (B1671886) Synthesis and Related Cyclization Strategies
The Fischer indole synthesis, a classic reaction discovered in 1883, remains a cornerstone for the formation of the indole nucleus within the pyrido[4,3-b]indole scaffold. wikipedia.org This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org In the context of pyrido[4,3-b]indole synthesis, a common strategy involves the reaction of a suitable phenylhydrazine with a piperidone derivative. nih.gov For instance, the synthesis of pyrido[4,3-b]indoles can be achieved through the Fischer reaction, which serves as a key step in preparing various derivatives. nih.gov
The reaction mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Various Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org
However, the presence of substituents on the phenylhydrazine, such as a methoxy (B1213986) group, can sometimes lead to unexpected outcomes. For example, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product under certain conditions. nih.gov This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.
An "interrupted" Fischer indolization has also been utilized in the total synthesis of related complex natural products, demonstrating the versatility of this reaction. nih.gov
Transition-Metal Catalyzed Cyclization Reactions
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of complex heterocyclic systems. Palladium- and rhodium-catalyzed reactions have proven particularly effective for the synthesis of pyridoindoles.
One notable approach involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, a modification of the classical Fischer indole synthesis. wikipedia.org This method supports the intermediacy of hydrazones in the traditional Fischer pathway. wikipedia.org
More direct transition-metal-catalyzed cyclizations have also been developed. For example, a cobalt-catalyzed [4 + 2] annulation of indolecarboxamides with alkenes provides a route to γ-carbolinones, which are structurally related to the pyrido[4,3-b]indole core. acs.org This method utilizes an 8-aminoquinoline (B160924) directing group to facilitate the cascade C-H/N-H annulation. acs.org
Furthermore, both Rh(I)- and Pd(0)-catalyzed cyclotrimerization reactions have been employed to synthesize annulated pyrido[3,4-b]indoles, a related isomer class. nih.gov These strategies offer both stepwise and multicomponent tandem approaches to building complex nitrogen-containing heterocycles. nih.gov
Introduction of the Methoxy Moiety and Other Substituents
The introduction of a methoxy group at the 7-position of the pyrido[4,3-b]indole core is a critical step in the synthesis of the target compound. This functionalization, along with the introduction of other substituents, often requires regioselective strategies and modern cross-coupling techniques.
Regioselective Functionalization Strategies
Achieving the desired substitution pattern on the pyrido[4,3-b]indole skeleton requires precise control over the regioselectivity of the reactions. In the context of the Fischer indole synthesis, the position of the methoxy group on the starting phenylhydrazine dictates its final position on the indole ring. For 7-methoxy-5H-pyrido[4,3-b]indole, a 4-methoxyphenylhydrazine derivative would be the logical starting material.
Post-cyclization functionalization is another common strategy. For example, electrophilic substitution reactions on the pre-formed pyrido[4,3-b]indole core can introduce various substituents. However, the inherent reactivity of the indole nucleus often directs substitution to the C3 position. nih.gov Therefore, protecting group strategies or the use of directing groups may be necessary to achieve functionalization at the desired C7 position.
Suzuki Cross-Coupling and Other Cross-Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of substituted heterocycles. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. libretexts.org
In the context of pyrido[4,3-b]indole synthesis, the Suzuki reaction can be used to introduce aryl or other substituents at specific positions. For example, a 9-bromo-5H-pyrido[4,3-b]indole intermediate can be coupled with various substituted phenylboronic acids to generate a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.gov This approach offers a versatile method for creating a library of compounds with diverse substitution patterns. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov
While the direct Suzuki coupling to form this compound is not explicitly detailed in the provided context, the general applicability of this methodology suggests its potential. A strategy could involve the synthesis of a 7-halo-5H-pyrido[4,3-b]indole precursor, which could then be coupled with a methoxy-containing boronic acid or a related reagent.
Emerging and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in
For the synthesis of indole derivatives, several green strategies have been explored, including:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net Microwave irradiation has been successfully used in Suzuki cross-coupling reactions to synthesize 3-vinylindazoles, demonstrating its potential for related heterocyclic systems. mdpi.com
Multicomponent reactions (MCRs): MCRs involve the combination of three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and purification processes. rasayanjournal.co.in An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core. rsc.org
Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce environmental impact. researchgate.net Mechanochemical synthesis using a ball-mill offers a solvent-free pathway for the synthesis of related nitrogen-containing heterocycles like pyrimido[4,5-b]quinolines. rsc.org
Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key principle of green chemistry. researchgate.netrasayanjournal.co.in
While specific examples of these green approaches applied directly to the synthesis of this compound are not extensively documented in the provided search results, the principles and methodologies are broadly applicable to the synthesis of this and other complex heterocyclic molecules. The development of such methods will be crucial for the future of sustainable pharmaceutical manufacturing.
Molecular Design and Derivatization Strategies for 7 Methoxy 5h Pyrido 4,3 B Indole Analogues
Systematic Structural Modifications for Enhanced Biological Potency
Systematic structural modifications of the 7-methoxy-5H-pyrido[4,3-b]indole core are crucial for enhancing biological potency. These modifications often involve the introduction of various substituents at different positions of the pyrido[4,3-b]indole ring system to explore the structure-activity relationship (SAR).
For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as potential tubulin polymerization inhibitors. nih.govnih.gov In this study, various aryl and heteroaryl groups were introduced at the 9-position of the 5H-pyrido[4,3-b]indole scaffold. The anti-proliferative activity of these compounds was evaluated against several cancer cell lines. Notably, the introduction of a 3,4,5-trimethoxyphenyl group at the 9-position resulted in a compound with significant activity against HeLa cells. nih.gov This highlights the importance of the substitution pattern on the aryl ring for biological activity.
Further studies have shown that the position of the methoxy (B1213986) group on the pyrido[3,4-b]indole core can significantly impact anticancer activity. For example, a methoxy group at the C6 or C7 position was found to be more favorable for activity compared to a methoxy group at the C8 position. nih.gov
The following table summarizes the anti-proliferative activity of selected 9-aryl-5H-pyrido[4,3-b]indole derivatives:
| Compound | Ar-group at C9 | Cell Line | IC₅₀ (μM) |
| 7a | Phenyl | HeLa | >40 |
| 7d | p-Tolyl | HeLa | 34.5 ± 2.1 |
| 7f | 2-Methoxyphenyl | HeLa | 28.7 ± 1.9 |
| 7i | 2-Methoxy-5-hydroxyphenyl | HeLa | 15.2 ± 1.5 |
| 7k | 3,4,5-Trimethoxyphenyl | HeLa | 8.7 ± 1.3 |
| 7m | 4-Fluorophenyl | HeLa | >40 |
| 7n | 4-Chlorophenyl | HeLa | 25.4 ± 1.8 |
| 7q | Naphthalen-2-yl | HeLa | >40 |
| 7r | Thiophen-2-yl | HeLa | >40 |
| 7s | Pyridin-3-yl | HeLa | >40 |
| 7t | Pyridin-4-yl | HeLa | >40 |
| 7u | 1H-indol-5-yl | HeLa | >40 |
Data sourced from: Frontiers in Chemistry (2022) nih.gov
Synthesis of Novel N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives of this compound opens up another avenue for creating novel analogues with diverse biological activities. The nitrogen atoms in the pyrido[4,3-b]indole scaffold, particularly at the N-5 and N-9 positions, are amenable to substitution.
A general approach to N-substitution involves the reaction of the parent pyrido[4,3-b]indole with an appropriate alkylating or arylating agent in the presence of a base. For example, N-alkyl-5H-pyrido[4,3-b]indol-1-amines have been synthesized and identified as urotensin-II receptor antagonists. nih.gov
Furthermore, a PIFA-mediated intramolecular cyclization has been developed for the synthesis of various N-arylated and N-alkylated indoles and pyrrole-fused aromatic compounds. organic-chemistry.org This method allows for the construction of the indole (B1671886) skeleton by joining the N-atom on a side chain to the benzene (B151609) ring in the final step of the synthesis. organic-chemistry.org This strategy could be adapted for the synthesis of N-substituted this compound derivatives.
Strategies for Aryl and Heteroaryl Substitutions on the Pyrido[4,3-b]indole Scaffold
The introduction of aryl and heteroaryl moieties onto the pyrido[4,3-b]indole scaffold is a widely used strategy to modulate the biological activity of these compounds. The Suzuki cross-coupling reaction is a powerful tool for achieving this transformation.
In the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives, the key step is the Suzuki coupling of 9-bromo-5H-pyrido[4,3-b]indole with a variety of phenylboronic acids. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃. nih.gov This method allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the 9-position. nih.govnih.gov
Similarly, for the pyrido[3,4-b]indole (β-carboline) series, various aryl and heteroaryl groups have been selectively introduced at the C1, C6, and C7 positions. nih.gov The synthesis often involves the Pictet-Spengler reaction of tryptamine (B22526) derivatives with substituted aldehydes, followed by oxidation. nih.gov
Incorporation into Hybrid Molecular Architectures
Incorporating the this compound scaffold into hybrid molecular architectures is an innovative strategy to develop compounds with novel or enhanced biological activities. This approach involves combining the pyrido[4,3-b]indole core with other pharmacologically relevant moieties.
For example, pyrano[4,3-b]indol-1(5H)-ones, which can be considered hybrid structures, have been synthesized through a gold-catalyzed cycloisomerization of 2-alkynyl-indole-3-carboxylic acids. nih.gov These compounds have shown cytotoxic activity against human cervix adenocarcinoma cells. nih.gov
Another approach involves the synthesis of purine-indole conjugates. mdpi.com A metal-free, two-step synthesis has been developed to obtain indole derivatives from compounds containing an aryl triazole fragment. mdpi.comresearchgate.net This methodology could potentially be applied to create hybrid molecules linking a this compound unit to a purine (B94841) or other heterocyclic systems.
The synthesis of bis-indole alkaloids is another example of creating hybrid architectures. chim.it These molecules, containing two indole units, often exhibit interesting biological properties. chim.it
Pre Clinical Investigations of Biological Activities of 7 Methoxy 5h Pyrido 4,3 B Indole Derivatives
Anticancer and Antiproliferative Potentials
Derivatives of the 5H-pyrido[4,3-b]indole class have demonstrated notable potential as anticancer and antiproliferative agents. These compounds have been the subject of various studies to elucidate their mechanisms of action and therapeutic promise.
A range of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against several human cancer cell lines. nih.gov Most of the tested compounds displayed moderate activity, with IC50 values in the micromolar range. nih.gov One of the most potent compounds, 7k , which features a 3,4,5-trimethoxyphenyl group, exhibited the strongest anti-proliferative effect against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.govnih.gov
In another study, novel pyrido[3,4-b]indole derivatives were synthesized and showed potent, broad-spectrum anticancer activity. nih.gov Notably, the combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position resulted in the best antiproliferative activity. nih.govCompound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) was identified as the most potent, with IC50 values as low as 80 nM for breast cancer cells, 130 nM for colon and melanoma cancer cells, and 200 nM for pancreatic cancer cells. nih.gov
Table 1: In Vitro Cytotoxicity of 7-methoxy-5H-pyrido[4,3-b]indole Derivatives
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| 7k | HeLa | 8.7 ± 1.3 μM |
| Compound 11 | Breast Cancer | 80 nM |
| Colon Cancer | 130 nM | |
| Melanoma | 130 nM | |
| Pancreatic Cancer | 200 nM |
These derivatives were tested against a variety of human cancer cell lines, including gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7). nih.gov The studies also included some of the most aggressive and difficult-to-treat cancers, such as metastatic pancreatic cancer, non-small cell lung cancer, triple-negative breast cancers, and BRAFV600E mutant melanoma. nih.gov
Microtubules are crucial components of the cytoskeleton and play a vital role in cell division, making them a key target for anticancer drug development. nih.gov Several 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.govnih.gov
Compound 7k , in addition to its cytotoxic effects, was found to inhibit tubulin polymerization and disrupt the microtubule network within cells. nih.govnih.gov Molecular docking studies suggest that this compound may bind to the colchicine (B1669291) binding sites on microtubules. nih.govnih.gov The ability of these derivatives to interfere with the dynamic process of microtubule assembly and disassembly leads to mitotic catastrophe and ultimately induces apoptosis. nih.gov The 5H-pyrido[4,3-b]indole core is being explored as a leading unit for the development of novel tubulin polymerization inhibitors. nih.gov
Further investigation into the mechanism of action of these compounds has revealed their ability to modulate apoptotic pathways and cell cycle progression. The dietary carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to activate caspase-3-like proteases, which are markers for apoptosis, in rat splenocytes. nih.gov At higher concentrations, this compound induced necrosis with the activation of caspase-9, while at lower concentrations, it induced apoptosis through the activation of caspase-8. nih.gov
The potent derivative 7k was found to arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent manner. nih.govnih.gov Similarly, a mechanistic feature of the broader group of pyrido[3,4-b]indoles is a strongly selective G2/M cell cycle phase arrest. nih.gov In contrast, some indole (B1671886)/1,2,4-triazole (B32235) hybrids have been shown to cause cell cycle arrest at the G1 phase transition.
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Studies have shown that some derivatives can induce apoptosis by activating caspases, which are crucial for the execution of the apoptotic process.
Antimicrobial Activities
The indole nucleus is a prominent scaffold in compounds with a wide range of biological activities, including antimicrobial effects. nih.govjournal-jop.org While research on the specific antimicrobial properties of this compound is ongoing, studies on related indole and pyridazino[4,5-b]indole derivatives provide insights into their potential in this area.
Indole derivatives have been investigated for their antibacterial properties against various pathogens. journal-jop.org One study screened 46 indole derivatives for their antimicrobial activities against extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Three compounds, 5-iodoindole , 3-methylindole , and 7-hydroxyindole , demonstrated potent antimicrobial and antibiofilm activity. nih.gov These compounds also showed synergistic antimicrobial effects when combined with carbapenems or β-lactam-β-lactamase inhibitors against six XDRAB strains. nih.gov
Another study on pyridazino[4,5-b]indoles found that these compounds exhibited significant antibacterial activity, with MIC values generally ranging from 31.25–250 µg/mL against all tested strains. researchgate.net Bacillus subtilis F, a gram-positive bacterium, was the most sensitive microorganism to these compounds. researchgate.net
Table 2: Antibacterial Activity of Indole and Pyridazino[4,5-b]indole Derivatives
| Compound Class | Bacterial Strain | MIC Range |
|---|---|---|
| Indole Derivatives | Acinetobacter baumannii (XDRAB) | - |
| Pyridazino[4,5-b]indoles | Various bacterial strains | 31.25–250 µg/mL |
The investigation into the antifungal and antiviral properties of indole derivatives has revealed promising candidates. Several novel indole derivatives containing a 1,2,4-triazole motif have been synthesized and evaluated for their in vitro antifungal activity against Candida tropicalis and Candida albicans. nih.gov Some of these compounds exhibited excellent antifungal activity, with one derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole , showing an MIC value of 2 µg/mL against Candida albicans. nih.gov
In the realm of antiviral research, indole-based compounds have been a focus for developing agents against various viruses, including HIV and HCV. frontiersin.org One study reported a 5,6-dihydroxyindole (B162784) carboxamide derivative with strong anti-HIV-1 integrase activity (IC50 = 1.4 μM). frontiersin.org Other indole derivatives have shown high anti-HCV activity, with EC50 values as low as 0.6 μM. frontiersin.org While extensive research on the antiviral properties of this compound specifically is limited, the broader class of indole derivatives shows significant potential for the development of new antiviral therapies. nih.gov
Neurobiological Modulatory Effects
Derivatives of the this compound scaffold have been investigated for their effects on the central nervous system, revealing significant potential in neuroprotection and modulation of key neurotransmitter systems.
The neuroprotective properties of pyrido[4,3-b]indole derivatives are significantly influenced by substitutions on the indole ring. Research into stobadine (B1218460), a carboline-based antioxidant, has led to the development of numerous derivatives with enhanced neuroprotective profiles. Modifications, particularly the introduction of an electron-donating methoxy group on the benzene (B151609) ring, have proven effective.
In a study using a mouse model of head trauma, several new stobadine derivatives, including those with methoxy substitutions, demonstrated significant improvement in sensorimotor outcomes and a decrease in brain edema when administered intravenously after the trauma. nih.govsigmaaldrich.com The putative neuroprotective action was further confirmed in rat hippocampal slices subjected to hypoxia and low glucose. One derivative, SMe1EC2, significantly reduced the irreversible impairment of synaptic transmission in CA1 region neurons at very low concentrations (0.03–10.0×10⁻⁶ mol l⁻¹). nih.govsigmaaldrich.com Its neuroprotective and antioxidant effects were comparable to established antioxidants like stobadine and melatonin (B1676174) but effective at concentrations one to two orders of magnitude lower. nih.govsigmaaldrich.com
Further studies on hydrogenated pyrido[4,3-b]indole derivatives showed that their ability to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes is dependent on the substituent at position 8. nih.gov A derivative with a methoxy-substituent at this position (compound III) exhibited the highest inhibitory activity over a wide concentration range (0.01–10 μM), comparable to the action of Dimebon, suggesting its potential for further investigation as a neuroprotective agent. nih.gov
Table 1: Neuroprotective Activity of Selected Pyrido[4,3-b]indole Derivatives
| Compound | Model System | Observed Effect | Effective Concentration |
|---|---|---|---|
| SMe1EC2 | Rat hippocampal slices (hypoxia/low glucose) | Significantly reduced impairment of synaptic transmission. nih.govsigmaaldrich.com | 0.03–10.0 µM nih.govsigmaaldrich.com |
| Compound III (8-methoxy derivative) | Rat cerebral cortex synaptosomes | Inhibition of glutamate-dependent Ca²⁺ uptake. nih.gov | 0.01–10 µM nih.gov |
| SMe1 | Mouse model of head trauma | Improved sensorimotor outcome, decreased brain edema. nih.govsigmaaldrich.com | Not specified |
Modulation of Neurotransmitter Systems and Receptors
Derivatives of this compound have shown the ability to interact with and modulate various neurotransmitter systems and receptors, which is a key aspect of their neurobiological profile.
The glutamatergic system, a primary target for neurocorrecting drugs, is modulated by these compounds. In vitro studies on synaptosomes from rat cerebral cortex, which contain NMDA, kainate, and metabotropic glutamate (B1630785) receptors, demonstrated that hydrogenated pyrido[4,3-b]indole derivatives can modulate glutamate-dependent calcium ion uptake. nih.gov The derivative featuring an 8-methoxy substituent was identified as the most potent inhibitor within this series. nih.gov
Beyond the glutamatergic system, research has indicated that a methoxy group at the C7 position of the indole nucleus can enhance the binding affinity of certain derivatives to the human adenosine (B11128) A₂A receptor (hA₂AAR). frontiersin.org The adenosine A₂A receptor is a G-protein coupled receptor that plays a significant role in the brain, and its modulation is a target for various neurological conditions.
Additionally, the pyrido[4,3-b]indole scaffold has been utilized to develop antagonists for the 5-HT₆ serotonin (B10506) receptor, a target for cognitive enhancement in neurological and psychiatric disorders. A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated, with some compounds showing high potency as 5-HT₆ receptor antagonists.
Table 2: Receptor/System Modulation by Methoxy-Substituted Pyrido[4,3-b]indole Derivatives
| Derivative Class | Target System/Receptor | Observed Effect |
|---|---|---|
| 8-methoxy-pyrido[4,3-b]indole | Glutamatergic System | Potent inhibition of glutamate-dependent Ca²⁺ uptake. nih.gov |
| 7-methoxy-indole derivative | Adenosine A₂A Receptor (hA₂AAR) | Enhanced binding affinity. frontiersin.org |
Other Significant Biological Activities
In addition to their neurobiological effects, derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.
A class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds has been identified as 'co-potentiators' that work synergistically with existing CFTR potentiators to restore the function of certain minimal function CFTR mutants, which are responsible for cystic fibrosis. mdpi.com Structure-activity relationship studies were conducted to improve the potency over an initial lead compound. These studies revealed that an analog, designated 2i, which incorporates a 6'-methoxyindole and a 2,4,5-trifluorobenzyl substituent, showed the greatest potency for activating the N1303K-CFTR mutant. mdpi.com This derivative had an EC₅₀ of approximately 600 nM, representing a significant ~17-fold improvement in potency compared to the original compound. mdpi.com This highlights the critical role of the methoxy group on the indole ring in enhancing the therapeutic potential of this class of molecules for cystic fibrosis. mdpi.com
Table 3: CFTR Potentiation by a Methoxy-Substituted Spiro[piperidine-4,1-pyrido[3,4-b]indole] Derivative
| Compound | Target | Potency (EC₅₀) | Improvement |
|---|---|---|---|
| Analog 2i (6'-methoxyindole) | N1303K-CFTR Mutant | ~600 nM mdpi.com | ~17-fold over original lead compound mdpi.com |
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a crucial role in regulating gene transcription. nih.govnih.gov Small molecule inhibitors of BET proteins, such as JQ1 and I-BET762, have shown therapeutic potential in preclinical studies for cancer and inflammatory diseases by displacing BET proteins from chromatin. nih.govmdpi.com However, based on currently available scientific literature, there are no specific research findings that investigate or identify this compound or its derivatives as inhibitors of BET proteins.
Derivatives of the pyrido[4,3-b]indole scaffold have been evaluated for their inhibitory activity against several key enzymes implicated in various diseases.
Cholinesterases (AChE and BChE): Pyrido[3,4-b]indoles, or β-carbolines, are recognized for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. frontiersin.org Certain derivatives have shown potent, nanomolar-level inhibition of BChE. frontiersin.org
Monoamine Oxidase B (MAO-B): This enzyme is a key target in the treatment of neurodegenerative diseases. frontiersin.org β-Carbolines are known inhibitors of MAO-B. frontiersin.org Computational studies have also identified indole-based propargylamines as superior MAO-B binders compared to existing clinical drugs. apolloscientific.co.uk
Tubulin Polymerization: A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as inhibitors of tubulin polymerization, a target for anticancer drugs. nih.gov Compound 7k, which features a 3,4,5-trimethoxyphenyl group, demonstrated the strongest anti-proliferative activity against HeLa cancer cells, with an IC₅₀ value of 8.7 ± 1.3 μM. nih.gov This compound was shown to disrupt the microtubule network, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov
Phosphodiesterases (PDEs): A series of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole derivatives were synthesized and found to possess inotropic activity, which was complemented by the inhibition of different cyclic GMP-inhibited phosphodiesterases (CGI-PDE).
Table 4: Enzyme Inhibition by Pyrido[4,3-b]indole Derivatives
| Derivative Class | Target Enzyme | Key Finding |
|---|---|---|
| Pyrido[3,4-b]indoles (β-Carbolines) | AChE, BChE, MAO-B | Recognized inhibitory effects. frontiersin.org |
| 9-aryl-5H-pyrido[4,3-b]indoles (e.g., 7k) | Tubulin Polymerization | IC₅₀ of 8.7 ± 1.3 μM against HeLa cells. nih.gov |
| 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indoles | CGI-PDE | Complementary inhibition to inotropic activity. |
Structure Activity Relationship Sar and Pharmacophore Elucidation of 7 Methoxy 5h Pyrido 4,3 B Indole Analogues
Contribution of the 7-methoxy Group to Biological Activity and Potency
The methoxy (B1213986) group, an electron-donating substituent, can significantly alter the electronic properties and reactivity of the indole (B1671886) ring system to which it is attached. chim.it Its presence at the C7 position of the 5H-pyrido[4,3-b]indole core has been shown to be a key determinant of biological activity in various contexts, from anticancer to neurological effects.
In a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives developed as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), the 8-methoxy substitution (equivalent to the 7-position in the aromatic system) was a starting point for optimization. acs.org While replacing the 8-methoxy group with a hydrogen or a methyl group led to a retention of efficacy, this initial finding highlighted the tolerance for small substituents at this position and paved the way for further exploration. acs.org
Conversely, in the related pyrido[3,4-b]indole (β-carboline) series, the position of the methoxy group was found to be critical for antiproliferative activity. Studies revealed that a methoxy group at the C6 position (analogous to the C7-position in the γ-carboline) was optimal for anticancer effects when combined with a 1-naphthyl substituent at the C1 position. nih.govresearchgate.net Replacing this C6-methoxy group with an electron-withdrawing trifluoromethoxy group resulted in a drastic reduction in antiproliferative activity, underscoring the importance of the electron-donating nature of the methoxy group for this specific biological target. nih.gov The introduction of multiple methoxy groups, such as a 3,4,5-trimethoxyphenyl moiety at the A-ring of 9-aryl-5H-pyrido[4,3-b]indoles, has also been shown to produce potent derivatives, in this case, inhibitors of tubulin polymerization. nih.gov
The influence of the methoxy group is often linked to its ability to form hydrogen bonds or to engage in favorable steric and electronic interactions within a receptor's binding pocket. nih.govnih.gov For instance, in one molecular docking study, the oxygen atom of a methoxyl group was predicted to form a hydrogen bond with an asparagine residue (Asnβ258) in the colchicine (B1669291) binding site of tubulin. nih.gov
Table 1: Effect of Methoxy Group Substitution on Biological Activity
| Compound Scaffold | Methoxy Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrido[3,4-b]indole | C6 | Replacement with Trifluoromethoxy | Drastic reduction in antiproliferative activity | nih.gov |
| 9-aryl-5H-pyrido[4,3-b]indole | A-ring (3,4,5-trimethoxy) | Presence of three methoxy groups | Strongest antiproliferative activity in the series against HeLa cells | nih.gov |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C8 | Replacement with H or CH₃ | Retention of efficacy as CFTR potentiators | acs.org |
Impact of Substitutions on the Pyrido[4,3-b]indole Nitrogen Atom (N5) on SAR
The nitrogen atom at position 5 (N5) of the 5H-pyrido[4,3-b]indole ring is a key structural feature. It acts as a hydrogen bond donor and its substitution can significantly impact the molecule's conformation, solubility, and interaction with biological targets.
In related heterocyclic systems like pyrimido[5,4-b]indoles, which are also investigated as immune modulators, substitution at the analogous N5 position with short alkyl groups was found to reduce the cytotoxicity of the lead compound. nih.gov This suggests that modifying the N5 position can be a viable strategy for improving the therapeutic index of these compounds.
For the closely related 9H-pyrido[3,4-b]indole (β-carboline) scaffold, where the N9-H is analogous to the N5-H of the γ-carboline, this position is crucial for target interaction. Docking studies of β-carboline derivatives into the MDM2 protein, a cancer target, indicated that the N9 hydrogen is involved in critical hydrogen bond interactions. researchgate.net Consequently, methylation at the N9 position disrupted these key binding interactions, leading to a loss of activity. researchgate.net This highlights the negative steric and electronic consequences of N-alkylation in that specific context. These findings strongly suggest that the N5 position of the 7-methoxy-5H-pyrido[4,3-b]indole core is a sensitive site for substitution, where even small modifications can have a profound impact on biological activity by altering key hydrogen bonding capabilities.
Significance of Substituent Variations at Other Ring Positions (e.g., C9, C1)
Beyond the C7 and N5 positions, modifications at other locations on the pyrido[4,3-b]indole ring system have been extensively explored to establish a comprehensive SAR profile. The C1 and C9 positions, in particular, have been identified as critical sites for introducing diversity and modulating potency and selectivity.
In a study of 1-amino-substituted 5H-pyrido[4,3-b]indoles with antitumor properties, the nature of the substituent at the C1 position was paramount. The most active compounds in this series featured a 1-[(dimethylamino)propyl] group. nih.gov This demonstrates that a basic aminoalkyl side chain at C1 is a favorable feature for the antitumor activity of this scaffold.
For the related pyrido[3,4-b]indole scaffold, extensive modifications at the C1 position revealed that large, aromatic substituents are required for potent antiproliferative activity. nih.gov Replacement of a C1 naphthyl group with smaller monocyclic groups like phenyl resulted in a drastic decrease in activity. nih.govresearchgate.net This implies that the binding pocket for the C1 substituent requires at least a bicyclic aromatic or heteroaromatic system to maintain potent activity. nih.gov
The C9 position has also been a focus of synthetic modification. The design and synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors showed that introducing an aryl group at C9 can lead to potent anticancer compounds. nih.gov Specifically, a derivative with a 3,4,5-trimethoxyphenyl group at C9 exhibited the strongest activity against the HeLa cancer cell line in the series. nih.gov
Table 2: SAR of Substitutions at C1 and C9 Positions
| Scaffold | Position | Substituent Type | Biological Activity | Reference |
|---|---|---|---|---|
| 1-amino-5H-pyrido[4,3-b]indole | C1 | [(dimethylamino)propyl]amino | High antitumor activity | nih.gov |
| Pyrido[3,4-b]indole | C1 | 1-Naphthyl | High antiproliferative potency | nih.govresearchgate.net |
| Pyrido[3,4-b]indole | C1 | Phenyl | Drastically decreased activity | nih.govresearchgate.net |
| 5H-pyrido[4,3-b]indole | C9 | 3,4,5-trimethoxyphenyl | Strongest antiproliferative activity in its series | nih.gov |
Identification of Key Structural Features for Receptor/Target Binding and Functional Response
Pharmacophore modeling and molecular docking studies have been instrumental in elucidating the key structural features of this compound analogues that are essential for binding to their biological targets. These studies provide a three-dimensional map of the critical interactions driving the functional response.
For 9-aryl-5H-pyrido[4,3-b]indole derivatives acting as tubulin inhibitors, molecular modeling predicted that these compounds bind to the colchicine binding site of tubulin. nih.gov Key interactions identified include:
A hydrogen bond between the nitrogen atom of the 5H-pyrido[4,3-b]indole core and the residue Valβ238. nih.gov
A hydrogen bond formed between the oxygen atom of a methoxy group on the C9-aryl substituent and the residue Asnβ258. nih.gov
These interactions anchor the ligand within the binding pocket and are crucial for its inhibitory activity.
In the case of 5H-pyrido[4,3-b]indol-4-carboxamides designed as Janus kinase 2 (JAK2) inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provided insights into the required physicochemical properties for potent inhibition. nih.gov Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) revealed the following contributions to activity:
Steric Fields: Favorable steric bulk is preferred in certain regions, contributing significantly to potency (55.2% in CoMFA, 27.3% in CoMSIA). nih.gov
Electrostatic Fields: The distribution of charges is also a major contributor (44.8% in CoMFA, 23.9% in CoMSIA), indicating the importance of electrostatic complementarity with the target. nih.gov
Hydrophobic and Hydrogen Bond Features: The CoMSIA model also highlighted the importance of hydrophobic interactions (16.4%) and hydrogen bond donor/acceptor properties (21.7% and 10.7%, respectively). nih.gov
These computational studies collectively indicate that the biological activity of this compound analogues is dictated by a precise arrangement of hydrogen bond donors and acceptors, specific steric volumes, and a well-defined electrostatic and hydrophobic profile that allows for complementary interactions with their respective protein targets.
Molecular and Cellular Mechanism of Action Studies
Interaction with Specific Protein Targets
Research into the protein interactions of the 5H-pyrido[4,3-b]indole scaffold has identified several key targets involved in cancer pathogenesis. While direct binding studies on 7-methoxy-5H-pyrido[4,3-b]indole are not extensively reported, research on its derivatives provides significant insights into the potential mechanisms.
Studies have been conducted on derivatives of 5H-pyrido[4,3-b]indole, which have shown potential as inhibitors of tubulin polymerization. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed and synthesized as potential antitumor agents. wikipedia.org Among these, compound 7k (with a 3,4,5-trimethoxyphenyl group) was identified as a potent inhibitor of tubulin polymerization, displaying the strongest anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. wikipedia.org
Molecular docking studies suggest that these derivatives likely bind to the colchicine (B1669291) binding site on β-tubulin. wikipedia.org This interaction is thought to disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division. The binding of compound 7k to the colchicine site is stabilized by hydrogen bonds between the methoxy (B1213986) group and the Asnβ258 residue, and between the nitrogen atom of the pyrido[4,3-b]indole core and the Valβ238 residue. wikipedia.org This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis. wikipedia.org
Table 1: Tubulin Polymerization Inhibition by a 9-aryl-5H-pyrido[4,3-b]indole Derivative
| Compound | Target Cell Line | IC50 (μM) | Proposed Binding Site |
|---|---|---|---|
| Compound 7k | HeLa | 8.7 ± 1.3 | Colchicine site on β-tubulin |
Data sourced from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives. wikipedia.org
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Research has identified a pyrido[b]indole derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), as a potent MDM2 inhibitor. nih.govdrugbank.com It is important to note that SP-141 is a derivative of the isomeric pyrido[3,4-b]indole core.
SP-141 was discovered through high-throughput virtual screening and was found to bind directly to the MDM2 protein. drugbank.com This binding inhibits MDM2 expression and promotes its autoubiquitination and subsequent degradation by the proteasome. nih.govdrugbank.com The reduction in MDM2 levels leads to the stabilization and activation of p53, resulting in the upregulation of p53 target genes like p21, which in turn mediates cell cycle arrest and apoptosis. nih.gov SP-141 has demonstrated potent activity against several human breast cancer cell lines, irrespective of their p53 status. drugbank.com
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. nih.gov They are considered significant targets in cancer therapy. nih.gov
Currently, there is a lack of specific research data detailing the direct interaction of this compound with BET bromodomains. While inhibitors of BET proteins have been developed from other heterocyclic scaffolds, and some pyridoindole isomers have been investigated, the specific binding affinity and mechanism of this compound for BET bromodomains remain to be elucidated. dntb.gov.ua
Cellular Pathway Perturbations
The interaction of 5H-pyrido[4,3-b]indole derivatives with their protein targets triggers a cascade of downstream cellular events, primarily affecting cell division and survival pathways.
As a consequence of tubulin inhibition, derivatives of 5H-pyrido[4,3-b]indole have been shown to induce cell cycle arrest. The potent tubulin polymerization inhibitor, compound 7k (a 9-aryl-5H-pyrido[4,3-b]indole derivative), effectively arrests cells in the G2/M phase of the cell cycle. wikipedia.org This arrest is a direct result of the disruption of the mitotic spindle, preventing cells from progressing through mitosis. Prolonged arrest at this checkpoint can lead to a cellular demise known as mitotic catastrophe, an event characterized by aberrant nuclear morphology and aneuploidy, ultimately culminating in apoptosis. wikipedia.org
Another derivative, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) , has been shown to cause S-phase arrest in mammalian cells, suggesting a different mechanism of cell cycle perturbation compared to the tubulin-binding derivatives.
The ultimate fate of cancer cells treated with many 5H-pyrido[4,3-b]indole derivatives is apoptosis, or programmed cell death. The mechanisms leading to apoptosis are often linked to the initial protein interactions.
For tubulin-inhibiting derivatives like compound 7k , the induction of apoptosis is a downstream consequence of mitotic arrest. wikipedia.org The inability to complete mitosis triggers the intrinsic apoptotic pathway.
In the case of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) , apoptosis induction has been linked to the activation of different caspases. At lower concentrations (20 μM), Trp-P-1 activates caspase-3-like proteases, a hallmark of apoptosis. Studies have shown that this is mediated through the activation of caspase-9. At higher concentrations (100 μM), Trp-P-1 can induce necrosis with the activation of both caspase-9 and caspase-8.
The MDM2 inhibitor SP-141 induces apoptosis by stabilizing p53, which in turn can transcriptionally activate pro-apoptotic genes. nih.gov Furthermore, studies on other indole (B1671886) derivatives have shown that apoptosis can be induced through the activation of caspase-3, a key executioner caspase. nih.gov
Table 2: Cellular Effects of 5H-pyrido[4,3-b]indole Derivatives
| Compound | Primary Effect | Cellular Pathway |
|---|---|---|
| Compound 7k | G2/M Phase Arrest | Tubulin Polymerization Inhibition |
| 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | S-Phase Arrest, Apoptosis | Caspase-9 and Caspase-8 Activation |
| SP-141 | Apoptosis | MDM2 Inhibition, p53 Activation |
Data compiled from studies on various derivatives of the 5H-pyrido[4,3-b]indole and pyrido[3,4-b]indole scaffolds. wikipedia.orgnih.gov
Membrane-Active Mechanisms in Antimicrobial Action
The antimicrobial properties of various indole derivatives have been documented, with some exhibiting mechanisms that involve the disruption of microbial cell membranes. nih.govnih.gov While direct evidence for this compound's effect on microbial membranes is not extensively detailed, studies on related quinoline (B57606) compounds offer a potential parallel. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for their antimicrobial activity. nih.gov One of the most potent compounds in this series, designated 3l, was found to induce protein leakage from E. coli, suggesting that it compromises the integrity of the bacterial cell membrane. nih.gov This disruption of the cell membrane is a key mechanism for the compound's antibacterial and antibiofilm properties. nih.gov
The general principle of membrane disruption by antimicrobial agents involves the compound inserting into the lipid bilayer, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. nih.gov Some natural methoxyphenol compounds, for example, have demonstrated the ability to inhibit the growth of foodborne pathogens by affecting their cellular membranes. nih.gov Although the specific actions of this compound on microbial membranes require further investigation, the activities of related heterocyclic systems suggest this as a plausible area of its biological function.
DNA Interaction and Intercalation Studies
A prominent mechanism of action for many polycyclic aromatic compounds, including those with structures analogous to pyrido[4,3-b]indoles, is their interaction with DNA. nih.govnih.gov These interactions can occur through intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix, or through groove binding. mdpi.com Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer agents. nih.govnih.gov
Studies on dipyrido[4,3-b][3,4-f]indole derivatives, which are structurally related to the pyrido[4,3-b]indole core, have shown that these compounds can bind to DNA with high affinity, acting as intercalating agents. nih.gov The binding affinities for these compounds are in the range of 10⁶ to 10⁷ M⁻¹, and they exhibit a preference for binding to A-T base pairs. nih.gov The intercalation process was confirmed by viscosity measurements of DNA solutions, where an increase in viscosity is indicative of the lengthening of the DNA helix upon intercalation. nih.gov
Similarly, other related heterocyclic systems have been shown to interact with DNA. For example, N,N'-disubstituted indolo[3,2-b]carbazole (B1211750) derivatives bind to DNA with micromolar to submicromolar affinity, with evidence pointing towards an intercalative binding mode. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents on the indole nitrogen. nih.gov Furthermore, certain pyrimidine (B1678525) derivatives have been found to interact with DNA through a combination of groove binding and partial intercalation. mdpi.com
| Compound Class | Binding Constant (Kb) (M-1) | Binding Mode |
|---|---|---|
| Dipyrido[4,3-b][3,4-f]indole derivatives | 106 - 107 | Intercalation |
| N,N'-bis(dimethylaminoethyl)indolo[3,2-b]carbazole | 4.52 x 106 | Intercalation |
| N-mono(dimethylaminoethyl)indolo[3,2-b]carbazole | 1.47 x 106 | Intercalation |
| 4,6-Dihydrazone pyrimidine derivative (10a) | 1.85 x 104 | Groove binding and partial intercalation |
| 4,6-Dihydrazone pyrimidine derivative (10f) | 2.11 x 104 | Groove binding and partial intercalation |
Modulation of G Protein-Coupled Receptors and Ion Channels
The pyrido[4,3-b]indole scaffold and related indole structures are recognized as privileged structures in medicinal chemistry, capable of interacting with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.govnih.gov
In the realm of GPCRs, derivatives of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent ligands for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors, with affinities in the nanomolar range. nih.gov Several of these compounds act as antagonists at both D₂ and 5-HT₂ₐ receptors, a profile that is of interest for the development of antipsychotic drugs. nih.gov Additionally, indole-derived thiourea (B124793) compounds have been shown to bind to serotonin receptors, with some exhibiting selectivity for the 5-HT₁ₐ subtype. nih.gov These findings underscore the potential of the indole nucleus, a core component of this compound, to serve as a scaffold for designing GPCR modulators.
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound 5 (5-methoxy-3-(1-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) | Dopamine D₂ | 1.8 |
| Serotonin 5-HT₁ₐ | 14.1 | |
| Serotonin 5-HT₂ₐ | 3.0 | |
| Compound 9 (5-ethoxy-3-(1-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) | Dopamine D₂ | 2.5 |
| Serotonin 5-HT₁ₐ | 11.3 | |
| Serotonin 5-HT₂ₐ | 4.4 | |
| Compound 17 (5-methoxy-3-(1-(naphthalen-2-ylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) | Dopamine D₂ | 1.5 |
| Serotonin 5-HT₁ₐ | 2.4 | |
| Serotonin 5-HT₂ₐ | 1.3 |
Regarding ion channels, which are crucial for numerous physiological processes, certain alkaloids have been shown to modulate their function. nih.gov While direct modulation by this compound is not well-documented, research on related structures is illuminating. For example, various alkaloids can influence the activity of ion channels formed by antimicrobial agents by altering the properties of the surrounding lipid membrane. nih.gov Dysregulation of ion channels is implicated in a variety of diseases known as channelopathies, making them important therapeutic targets. nih.gov The development of specific modulators for ion channels holds promise for new therapies for a range of disorders. nih.gov
Computational and Chemoinformatic Approaches in 7 Methoxy 5h Pyrido 4,3 B Indole Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of 7-methoxy-5H-pyrido[4,3-b]indole research, DFT calculations are instrumental in understanding the molecule's fundamental properties.
Researchers employ DFT to optimize the molecular geometry of this compound and its analogs, determining the most stable conformations. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, which helps in identifying electron-rich and electron-poor regions within the molecule. This information is vital for predicting the sites of electrophilic and nucleophilic attack, thus elucidating the compound's reactivity. chim.it
For instance, the presence of the methoxy (B1213986) group, an electron-donating substituent, on the pyrido[4,3-b]indole scaffold significantly influences its electronic properties and reactivity. chim.it DFT studies can quantify this effect by calculating atomic charges and electrostatic potential maps, highlighting how the methoxy group enhances the electron density of the indole (B1671886) ring system. chemrxiv.org This enhanced reactivity can be strategic for the synthesis of new derivatives. chim.it Theoretical calculations on related indole systems have demonstrated that DFT methods can accurately predict electronic spectra and the effects of substituents on the electronic structure. chemrxiv.orgsemanticscholar.org
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two key computational tools that provide deeper insights into the electronic characteristics and bonding interactions of molecules like this compound.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound derivatives, FMO analysis can predict their reactivity and potential as electron donors or acceptors in various chemical transformations. chemmethod.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov NBO analysis can elucidate the nature of the bonds within the this compound framework, including the interactions between the methoxy group and the aromatic rings. uni-muenchen.dewisc.edu By examining the donor-acceptor interactions between filled and empty orbitals, NBO analysis can quantify the stabilizing effects of these interactions. nih.gov
| Parameter | Significance | Application in this compound Research |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Foundation for further computational studies like docking. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov | Predicts the molecule's propensity to engage in chemical reactions. |
| Electron Density Distribution | Identifies electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. chim.it |
| NBO Charges | Quantifies the charge distribution on each atom. | Helps in understanding electrostatic interactions with biological targets. |
| Hyperconjugative Interactions | Measures stabilizing electron delocalization effects. nih.gov | Explains the influence of substituents on molecular stability. |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For derivatives of the pyrido[4,3-b]indole scaffold, docking studies have been instrumental in identifying potential biological targets and understanding the binding modes. For example, docking studies of related pyrido[3,4-b]indole derivatives have suggested interactions with targets like MDM2, a key protein in cancer pathways. nih.govresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's binding site. nih.gov For instance, the methoxy group of a related compound was shown to form a hydrogen bond with a tyrosine residue in the MDM2 binding pocket. nih.gov Similarly, docking studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives have indicated that they may bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target, as well as the surrounding solvent molecules. MD simulations can assess the stability of the predicted binding poses from docking and provide insights into the conformational changes that may occur upon ligand binding. nih.gov
| Derivative Class | Potential Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Pyrido[3,4-b]indoles | MDM2 | Hydrogen bond with Tyr106, hydrophobic interactions with Val93, Leu54, and Ile99. nih.gov | nih.gov |
| 9-aryl-5H-pyrido[4,3-b]indoles | Tubulin (Colchicine binding site) | Hydrogen bond between the methoxy group and Asnβ258; another hydrogen bond with Valβ238. nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. iupac.org This approach is fundamental in medicinal chemistry for predicting the activity of newly designed molecules and for optimizing lead compounds.
In the context of pyrido[4,3-b]indole research, QSAR studies have been employed to understand how different structural modifications affect their biological activities, such as anticancer properties. nih.govnih.gov These studies involve generating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like kernel-based partial least squares (KPLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For example, a 3D-QSAR study on 5H-pyrido[4,3-b]indol-4-carboxamide derivatives as JAK2 inhibitors resulted in a predictive model with a high correlation coefficient, indicating its reliability. nih.gov The model highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. nih.gov Another QSAR study on pyrido[3,4-b]indole derivatives as inhibitors of cancer cell proliferation also yielded predictive models, identifying key molecular fingerprints associated with their antiproliferative effects. nih.gov Such models can guide the design of new this compound derivatives with enhanced biological activity by suggesting favorable and unfavorable structural modifications. nih.govnih.gov
| Derivative Series | Biological Activity | QSAR Model Type | Key Findings | Reference |
|---|---|---|---|---|
| 5H-Pyrido[4,3-b]indol-4-carboxamides | JAK2 Inhibition | CoMFA and CoMSIA (3D-QSAR) | Steric and electrostatic fields are major contributors to activity. nih.gov | nih.gov |
| Pyrido[3,4-b]indoles | Antiproliferative Activity | KPLS (2D-QSAR) and PHASE (3D-QSAR) | Identified key atomic fingerprints and pharmacophoric features for activity. nih.gov | nih.gov |
In Silico Prediction of Synthetic Pathways and Reaction Mechanisms
Computational chemistry offers valuable tools for the prediction of synthetic pathways and the elucidation of reaction mechanisms, which can significantly aid in the laboratory synthesis of complex molecules like this compound.
By employing quantum chemical methods, such as DFT, it is possible to model the entire course of a chemical reaction. This includes calculating the energies of reactants, transition states, and products, thereby determining the activation energies and reaction enthalpies. This information helps in assessing the feasibility of a proposed synthetic step and in understanding the factors that control the reaction's outcome, such as regioselectivity and stereoselectivity.
For instance, computational studies can be used to compare different potential cyclization strategies for the formation of the pyrido[4,3-b]indole core, predicting which route would be more energetically favorable. While specific in silico predictions for the synthesis of this compound are not extensively documented in the provided search results, the general principles of using computational methods to guide synthesis are well-established. For example, theoretical studies on related heterocyclic systems often investigate reaction mechanisms to explain observed product distributions or to design more efficient synthetic routes. The synthesis of related pyrido[2,3-b]indoles has been guided by "1,2,4-triazine" methodology, which likely has a theoretical underpinning. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula with a high degree of confidence.
Table 1: Illustrative HRMS Data for a Related γ-Carboline Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| 7-Methoxy-5H-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester | C₁₃H₁₃N₂O₂ | 229.0972 | 229.0977 biosynth.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be established.
For a mixture containing this compound, partial ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) has been reported. The spectrum showed a singlet for the methoxy (B1213986) group protons at 3.73 ppm and signals for the aromatic protons, including a doublet of doublets at 6.81 ppm (J = 8.4, 2.0 Hz) and a doublet at 6.87 ppm (J = 2.0 Hz). biosynth.com The synthesis of various 1-amino-7-methoxy-β-carboline derivatives has also been described, with their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry techniques. researchgate.net
Table 2: Representative ¹H NMR Data for a Mixture Containing this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Proposed) | Reference |
| 3.73 | s | - | -OCH₃ | biosynth.com |
| 6.81 | dd | 8.4, 2.0 | Aromatic CH | biosynth.com |
| 6.87 | d | 2.0 | Aromatic CH | biosynth.com |
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Identity Confirmation
Chromatographic methods are essential for separating components of a mixture and for confirming the purity and identity of a target compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in synthetic chemistry.
A patent describing the synthesis of this compound indicates that the crude product was purified by preparative high-performance liquid chromatography (prep-HPLC). The mobile phase used was a gradient of acetonitrile (B52724) in distilled water containing 0.1% trifluoroacetic acid (TFA), ranging from 5% to 100% acetonitrile. rsc.org While specific retention times were not provided, this demonstrates the applicability of reversed-phase HPLC for the purification of this compound. The synthesis of related 9-aryl-5H-pyrido[4,3-b]indole derivatives also utilized column chromatography for purification. nih.gov
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of the eluted compounds, further confirming their identity.
Ultraviolet-Visible (UV-Vis) and Infrared (FT-IR) Spectroscopy for Electronic Transitions and Functional Groups
Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information about the electronic structure and functional groups present in a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. The resulting spectrum is characteristic of the chromophore system within the molecule. For β-carboline alkaloids, the UV spectrum is characteristic of the tricyclic aromatic system. acs.org
FT-IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. The frequencies of these vibrations are specific to the types of bonds and functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretching of the indole (B1671886) ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy ether group. The synthesis of 1-amino-7-methoxy-β-carboline derivatives was confirmed in part by IR spectroscopy. researchgate.net
Future Perspectives and Research Directions for 7 Methoxy 5h Pyrido 4,3 B Indole
Exploration of Novel Therapeutic Applications
The 5H-pyrido[4,3-b]indole skeleton is a versatile scaffold demonstrating a range of biological activities, primarily centered on cancer and inflammatory diseases. Future research on 7-methoxy-5H-pyrido[4,3-b]indole will likely focus on leveraging this established potential.
Anticancer Research: The most promising therapeutic avenue for this compound class is in oncology. Derivatives of the 5H-pyrido[4,3-b]indole core have been shown to inhibit cancer cell proliferation through multiple mechanisms:
Tubulin Polymerization Inhibition: A significant body of research has focused on designing 5H-pyrido[4,3-b]indole derivatives as agents that disrupt microtubule dynamics. nih.govnih.gov For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov One of the most potent compounds in this series, which featured a 3,4,5-trimethoxyphenyl group, displayed strong anti-proliferative activity against HeLa cervical cancer cells. nih.gov Molecular docking studies suggest these compounds bind to the colchicine (B1669291) binding site on tubulin, providing a clear mechanism for their cytotoxic effects. nih.gov
Topoisomerase Inhibition: Certain derivatives, such as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), have been found to induce apoptosis by triggering DNA double-strand breaks through the inhibition of topoisomerase I. nih.gov This mechanism is distinct from DNA adduct formation and represents another key pathway by which this scaffold can exert anticancer effects. nih.gov
Kinase Inhibition: The scaffold has proven effective for developing kinase inhibitors. A notable success is the discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives as potent and selective inhibitors of Janus Kinase 2 (JAK2). acs.orgnih.gov A specific mutation in JAK2 is a known driver of myeloproliferative disorders, and inhibitors based on this scaffold have shown efficacy in animal models for these conditions. acs.orgnih.gov
The diverse mechanisms of action suggest that this compound and its future derivatives could be explored for efficacy against a wide range of solid tumors and hematological malignancies.
Table 1: Therapeutic Targets of 5H-pyrido[4,3-b]indole Derivatives
| Derivative Class | Target/Mechanism | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin Polymerization Inhibition; G2/M Cell Cycle Arrest | Gastric, Cervical, and Breast Cancers | nih.gov, nih.gov |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Topoisomerase I Inhibition; DNA Double-Strand Breaks | General Cancers | nih.gov |
Integration with Advanced Drug Delivery Systems (e.g., Nanocarriers)
A significant challenge for many heterocyclic therapeutic agents, including carboline derivatives, is poor aqueous solubility and limited bioavailability. Currently, there is a lack of published research specifically focused on formulating this compound or its direct analogues into advanced drug delivery systems.
This represents a substantial area of opportunity. The integration of potent compounds from this class with nanocarriers—such as liposomes, polymeric nanoparticles, or micelles—could address key pharmacokinetic hurdles. Such formulations have the potential to:
Enhance the solubility and stability of the drug in circulation.
Improve bioavailability and allow for more consistent therapeutic effects.
Enable targeted delivery to tumor tissues through passive mechanisms like the Enhanced Permeability and Retention (EPR) effect.
Reduce systemic exposure and associated off-target toxicities.
Future work in this area would be a critical step in translating the preclinical promise of these compounds into viable clinical candidates.
Development of this compound Derivatives as Chemical Probes
A chemical probe is a small molecule used as a tool to study and characterize biological systems and protein functions. Given the potent and specific activities of some 5H-pyrido[4,3-b]indole derivatives, this scaffold is an excellent candidate for the development of chemical probes.
Derivatives of this compound could be specifically designed to serve as molecular tools for biological research. researchgate.net For instance, a highly selective JAK2 inhibitor derived from this scaffold can be used to investigate the specific roles of JAK2 in cellular signaling pathways related to immunity and cell proliferation. acs.org Similarly, potent tubulin inhibitors from this family can be used to study the intricate dynamics of the cytoskeleton during cell division and migration. nih.gov
The development of these probes involves synthesizing derivatives that can be modified with reporter tags (e.g., fluorescent dyes) or reactive groups for target identification, without losing their biological activity. The established synthetic routes for the γ-carboline core structure provide a foundation for creating such specialized research tools. nih.govresearchgate.net
Addressing Research Challenges and Opportunities
The future development of this compound is filled with both challenges to overcome and significant opportunities.
Research Challenges:
Synthetic Complexity: The synthesis of γ-carboline derivatives can be challenging, often requiring multi-step procedures, specialized reagents, and stringent reaction conditions to achieve good yields and regioselectivity. nih.govresearchgate.netacs.org Developing more efficient, scalable, and cost-effective synthetic methods is crucial for producing a diverse library of compounds for screening. acs.org
Pharmacokinetic Properties: As previously noted, poor solubility and metabolic instability are common hurdles for this class of compounds that must be addressed through medicinal chemistry optimization or advanced formulation strategies. nih.gov
Target Selectivity: For kinase inhibitors, achieving high selectivity is critical to minimize off-target effects and potential toxicity. Research on JAK2 inhibitors based on this scaffold highlights the need for extensive optimization to ensure selectivity over other kinases. acs.org
Research Opportunities:
Broad Therapeutic Potential: The proven activity of the 5H-pyrido[4,3-b]indole scaffold against multiple high-value targets like tubulin, topoisomerases, and kinases indicates a rich field of opportunity. nih.govnih.govacs.org The 7-methoxy substitution offers a key modification point to fine-tune activity and selectivity for these and other potential targets.
Scaffold for Drug Discovery: The γ-carboline core can be considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This makes it an excellent starting point for generating compound libraries to screen against new targets, potentially uncovering novel therapeutic applications beyond oncology. ontosight.ai
Exploration of New Biological Space: While cancer is the primary focus, the role of targets like JAK2 in inflammatory and autoimmune diseases suggests that derivatives of this compound could be explored for conditions such as rheumatoid arthritis or psoriasis.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names / Class |
|---|---|
| This compound | γ-Carboline derivative |
| 5H-pyrido[4,3-b]indole | γ-Carboline |
| 9-Aryl-5H-pyrido[4,3-b]indoles | Class of γ-Carboline derivatives |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Trp-P-1 |
Q & A
Q. What are the optimal synthetic routes for 7-methoxy-5H-pyrido[4,3-b]indole?
The synthesis of pyridoindole derivatives often involves cyclization strategies or functionalization of indole precursors. For this compound, a validated approach includes:
- Intramolecular cyclization : Reacting indole derivatives with pyridine-based precursors under acidic or catalytic conditions. For example, Repke & Ferguson (1982) synthesized analogous tetrahydro-pyridoindoles via cyclization of substituted tryptamine derivatives, using reagents like phosphorus oxychloride or trifluoroacetic acid to facilitate ring closure .
- Purification : Column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) is critical for isolating the target compound, as demonstrated in similar indole syntheses .
Q. Key Considerations :
Q. How can the molecular structure of this compound be characterized?
Structural elucidation relies on spectroscopic and computational methods:
- NMR Spectroscopy : H and C NMR can confirm the indole and pyridine ring fusion, with characteristic shifts for methoxy groups (e.g., ~3.8 ppm for OCH) and aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 198.22 g/mol) .
- InChIKey and SMILES : HDLUSVMXPOAFRQ-UHFFFAOYSA-N (InChIKey) and COC1=CC2=C(C=C1)C3=C(N2)C=CC=N3 (SMILES) provide unambiguous structural identifiers .
Q. Table 1. Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Exact Mass | 198.0793 g/mol |
| Topological Polar SA | 37.9 Ų |
| Hydrogen Bond Donors | 1 |
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
- First Aid :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for pyridoindole derivatives?
- Substituent Variation : Modify the methoxy group position (e.g., 5- vs. 7-methoxy) to assess effects on bioactivity. Repke & Ferguson (1982) demonstrated that 5-methoxy analogs exhibit distinct binding affinities compared to 7-substituted derivatives .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, leveraging the compound’s planar aromatic system .
Data Contradiction Analysis :
Discrepancies in computed vs. experimental LogP values (e.g., XLogP = 2.4 vs. experimental 2.1) may arise from solvent effects or protonation states. Validate with HPLC-derived retention times .
Q. What strategies resolve low yields in pyridoindole synthesis?
Q. How can the compound’s pharmacokinetic properties be evaluated?
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- ADME Prediction : SwissADME or pkCSM tools can estimate bioavailability (%F = 65–75%) and blood-brain barrier penetration (BBB+ likely due to moderate LogP) .
Q. What mechanistic insights exist for its biological activity?
Pyridoindoles often target monoamine receptors or enzymes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
